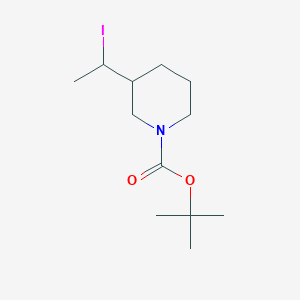
tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, an iodoethyl group, and a piperidine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with iodoalkanes. One common method includes the reaction of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate with iodine and phosphorus trichloride in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products, depending on the reagents used.
Applications De Recherche Scientifique
tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It is explored for its potential use in drug development and the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The piperidine ring provides a stable framework for these reactions, allowing for the selective targeting of specific pathways .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(1-iodoethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate: This compound has a similar structure but with a different alkyl group, leading to variations in reactivity and applications.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate:
tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate: The presence of an azido group in this compound makes it useful in click chemistry and other specialized reactions.
These comparisons highlight the unique features of this compound, such as its specific reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C12H22INO2 |
|---|---|
Poids moléculaire |
339.21 g/mol |
Nom IUPAC |
tert-butyl 3-(1-iodoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22INO2/c1-9(13)10-6-5-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
BHFWMUVDUJWNPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCN(C1)C(=O)OC(C)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


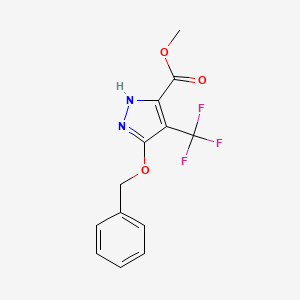
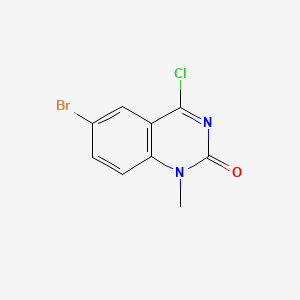
![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)

![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)


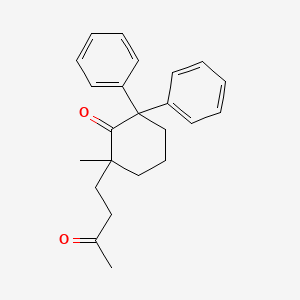
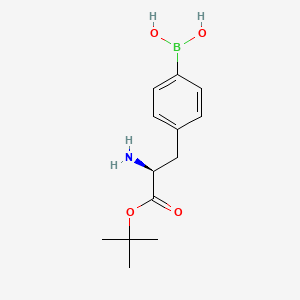


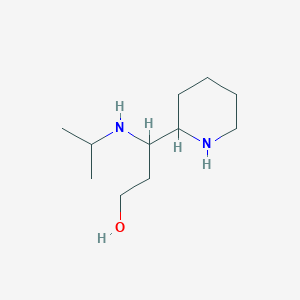
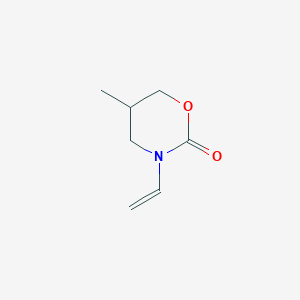
![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
